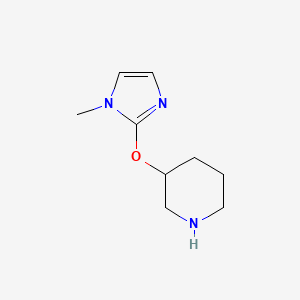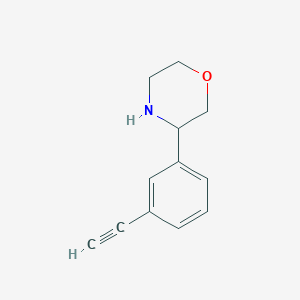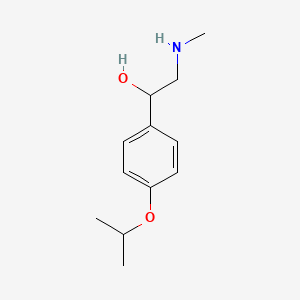
1-(4-Isopropoxyphenyl)-2-(methylamino)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Isopropoxyphenyl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of an isopropoxy group attached to a phenyl ring, a methylamino group, and an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropoxyphenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-isopropoxybenzaldehyde.
Reductive Amination: The 4-isopropoxybenzaldehyde undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the intermediate 1-(4-Isopropoxyphenyl)-2-(methylamino)ethanol.
Purification: The intermediate is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
1-(4-Isopropoxyphenyl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Formation of 4-isopropoxybenzaldehyde or 4-isopropoxybenzoic acid.
Reduction: Formation of 1-(4-Isopropoxyphenyl)-2-(methylamino)ethane.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
1-(4-Isopropoxyphenyl)-2-(methylamino)ethan-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 1-(4-Isopropoxyphenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.
Pathways: It can influence signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol: Similar structure but with a methoxy group instead of an isopropoxy group.
1-(4-Ethoxyphenyl)-2-(methylamino)ethan-1-ol: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
1-(4-Isopropoxyphenyl)-2-(methylamino)ethan-1-ol is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC名 |
2-(methylamino)-1-(4-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C12H19NO2/c1-9(2)15-11-6-4-10(5-7-11)12(14)8-13-3/h4-7,9,12-14H,8H2,1-3H3 |
InChIキー |
RKXKDGRXEMMFSY-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C(CNC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



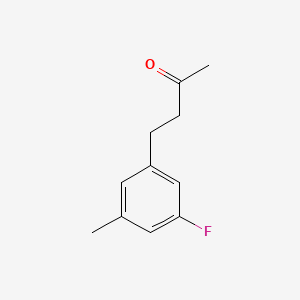
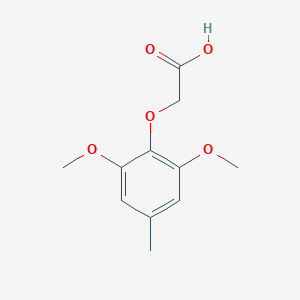
aminehydrochloride](/img/structure/B13602351.png)

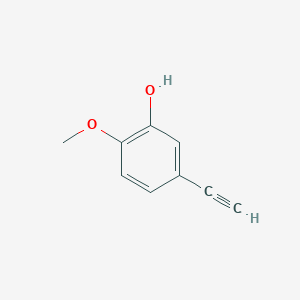
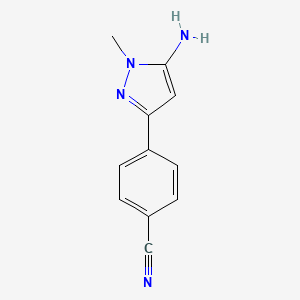
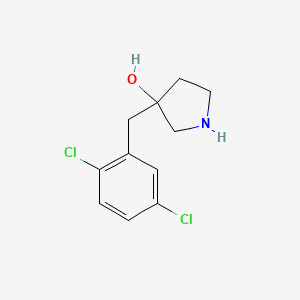
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13602385.png)

